molecular formula C8H14O2 B044356 Ethyl 2-ethylcyclopropanecarboxylate CAS No. 115188-22-2

Ethyl 2-ethylcyclopropanecarboxylate

Cat. No.: B044356
CAS No.: 115188-22-2
M. Wt: 142.2 g/mol
InChI Key: YHHXIIBFDYCARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O2. It is an ester derived from the reaction of 2-ethylcyclopropane-1-carboxylic acid and ethanol. This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethylcyclopropane-1-carboxylate can be synthesized through the esterification of 2-ethylcyclopropane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-ethylcyclopropane-1-carboxylate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-ethylcyclopropane-1-carboxylic acid and ethanol.

    Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-ethylcyclopropane-1-carboxylic acid and ethanol.

    Reduction: 2-ethylcyclopropane-1-methanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, making the compound a valuable synthetic intermediate.

Comparison with Similar Compounds

Ethyl 2-ethylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing esters such as ethyl cyclopropane-1-carboxylate and ethyl 2-methylcyclopropane-1-carboxylate. The presence of the ethyl group at the 2-position in ethyl 2-ethylcyclopropane-1-carboxylate imparts unique steric and electronic properties, making it distinct from its analogs.

List of Similar Compounds

  • Ethyl cyclopropane-1-carboxylate
  • Ethyl 2-methylcyclopropane-1-carboxylate
  • Methyl 2-ethylcyclopropane-1-carboxylate

Properties

IUPAC Name

ethyl 2-ethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-6-5-7(6)8(9)10-4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHXIIBFDYCARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.